molecular formula C16H24O4 B2829523 tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate CAS No. 1235715-30-6

tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate

Cat. No.: B2829523
CAS No.: 1235715-30-6
M. Wt: 280.364
InChI Key: NGWLKRJIGXFBSV-UHFFFAOYSA-N
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Description

tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate is a chemical building block of high value in medicinal chemistry and chemical biology research. This compound features a propanoate ester protected by a tert-butyl group (Boc), which is stable under basic conditions and can be readily deprotected under mild acidic conditions to generate the free acid for further conjugation. The molecule also contains a benzyl-protected ethylene glycol (PEG) chain, a versatile linker that enhances the solubility and pharmacokinetic properties of synthetic molecules. Its primary research application is in the synthesis of complex molecular constructs, such as Proteolysis Targeting Chimeras (PROTACs). In PROTAC design, the nature of the linker is critical, as it profoundly impacts the compound's cell permeability and overall efficacy . Flexible, ether-based linkers, like the one in this compound, are often employed in early-stage discovery and have been featured in orally bioavailable candidates, as they can facilitate the shielding of polar surface area to improve passive cell permeability . Researchers utilize this reagent to introduce a protected, solubilizing spacer between two key pharmacophores, enabling the creation of novel bifunctional molecules for targeted protein degradation and other innovative therapeutic strategies. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(2-phenylmethoxyethoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-16(2,3)20-15(17)9-10-18-11-12-19-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWLKRJIGXFBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate typically involves the esterification of 3-(2-(benzyloxy)ethoxy)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles like halides, amines, under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for carboxylic acids and alcohols during multi-step synthesis .

Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It acts as a precursor for the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique structure allows for the modification of polymer properties, enhancing their performance in various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at specific sites of a molecule . In biological systems, it may interact with enzymes, inhibiting or modifying their activity, which can be utilized in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl 3-[2-(benzyloxy)ethoxy]propanoate, emphasizing differences in functional groups, reactivity, and applications:

Compound Name CAS No. Key Functional Groups Key Properties Applications References
This compound 1235715-30-6 Benzyloxy, tert-butyl ester Hydrophobic benzyl group; stable under basic conditions Protective intermediate in peptide/PEG-linker synthesis
tert-Butyl 3-(2-(2-azidoethoxy)ethoxy)propanoate - Azide, tert-butyl ester Click chemistry-ready azide; light-sensitive Bioconjugation in biocompatible microdevices
tert-Butyl 3-(2-aminoethoxy)propanoate - Primary amine, tert-butyl ester Nucleophilic amine; reactive in amide couplings PROTACs (protein degradation probes)
tert-Butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate 2172346-80-2 Ketone, tert-butyl ester Reactive ketone for hydrazone/oxime formation Drug discovery (e.g., kinase inhibitors)
tert-Butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate 1381861-91-1 Bromo, tert-butyl ester Electrophilic bromine for SN2 reactions Alkylating agent in polymer chemistry
Amino-PEG3-t-butyl ester (tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate) 252881-74-6 Primary amine, PEG chain, tert-butyl ester High hydrophilicity; biocompatible PEG spacer Drug delivery systems, nanocarriers
tert-Butyl 3-(2-(2-((1-chloro-2-methylpropan-2-yl)oxy)ethoxy)ethoxy)propanoate - Chloro, branched ether, tert-butyl ester Steric hindrance from branched ether; acid-labile Electrophilic scaffolds in hindered ether synthesis

Functional Group Reactivity and Stability

  • Benzyloxy vs. Azide/Amino Groups: The benzyloxy group in the parent compound is inert under basic and nucleophilic conditions but removable via hydrogenolysis. In contrast, azide () and amino () analogs enable click chemistry (e.g., CuAAC) or amide bond formation, respectively, enhancing utility in bioconjugation.
  • Ketone vs. Bromo Groups : The ketone-containing analog () participates in condensation reactions, while the bromo derivative () serves as an alkylating agent due to its electrophilic bromine.
  • PEG vs. Non-PEG Derivatives: PEG-linked analogs (e.g., Amino-PEG3-t-butyl ester) exhibit superior water solubility and biocompatibility, making them ideal for drug delivery, whereas non-PEG variants are tailored for stability or reactivity in organic phases .

Biological Activity

tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate is an organic compound that has garnered attention in biological and medicinal chemistry due to its potential applications in drug development and synthesis of bioactive molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group, which plays a crucial role in its reactivity and interactions with biological targets. The presence of the benzyloxy group enhances its lipophilicity, potentially improving membrane permeability and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as a reversible inhibitor for specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, potentially influencing signal transduction pathways.
  • Synthesis of Bioactive Molecules : Serving as a precursor in the synthesis of more complex organic molecules, it contributes to the development of pharmaceuticals targeting specific diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) for some related compounds has been reported as low as 4 µg/mL against MRSA strains .

Cytotoxicity and Anticancer Potential

Studies have demonstrated that certain derivatives of tert-butyl compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, some benzoxazole derivatives have shown significant activity against various cancer cell lines, suggesting that modifications to the tert-butyl structure can enhance anticancer properties .

Case Studies

  • Synthesis of Bioactive Derivatives : A study explored the synthesis of novel phenylthiazole derivatives incorporating tert-butyl moieties. These derivatives were tested for their activity against various bacterial strains, showing promising results that indicate potential therapeutic applications .
  • Pharmacokinetic Analysis : Another investigation utilized PK-Sim software to model the pharmacokinetics of related compounds. The results indicated improved metabolic stability and membrane penetration due to the tert-butyl group's steric effects .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct differences in biological activity based on structural variations:

Compound NameStructureMIC (µg/mL)Biological Activity
This compoundC13H26O4Not specifiedPotential enzyme inhibitor
tert-ButylphenylthiazoleC12H15N1O1S14Active against MRSA
Benzoxazole derivativesVariesVariesCytotoxic to cancer cells

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-[2-(benzyloxy)ethoxy]propanoate, and what critical parameters influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a three-step procedure involves:

Step 1 : Reacting 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with NaH in THF, followed by addition of tert-butyl prop-2-enoate. The product is purified via silica gel chromatography, yielding a colorless oil .

Step 2 : Further functionalization using triethylamine and trichloroethyl chloride in dichloromethane, followed by purification .
Critical parameters include:

  • Solvent choice : THF or dichloromethane for optimal solubility and reaction efficiency.
  • Reaction time : Extended stirring (e.g., 12–24 hours) ensures complete conversion.
  • Purification : Silica gel chromatography with hexane/ethyl acetate gradients is essential to isolate the product from unreacted starting materials or by-products .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the benzyloxy (δ ~7.3 ppm for aromatic protons) and tert-butyl (δ ~1.4 ppm for nine equivalent protons) groups .
  • LC-MS : To verify molecular weight (e.g., [M+Na]+^+ peak at m/z ~350–400) and detect impurities .
  • TLC monitoring : Hexane/ethyl acetate (3:1) as the mobile phase to track reaction progress and ensure homogeneity .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data during characterization of this compound derivatives?

Contradictions in NMR or LC-MS data may arise from:

  • Residual solvents : Ensure thorough drying under vacuum before analysis.
  • By-products : Re-purify using gradient column chromatography (e.g., 0–50% ethyl acetate in hexane) .
  • Stereochemical impurities : Use chiral HPLC or compare retention times with authentic standards .
    Orthogonal techniques (e.g., IR spectroscopy for ester C=O stretches at ~1730 cm1^{-1}) validate structural assignments .

Q. How do reaction conditions influence the stability of this compound under acidic/basic hydrolysis?

The tert-butyl ester group is susceptible to hydrolysis:

  • Acidic conditions (HCl/THF) : Cleavage occurs at room temperature, forming carboxylic acid derivatives. Monitor via TLC .
  • Basic conditions (NaOH) : Faster hydrolysis due to nucleophilic attack on the ester carbonyl. Optimize pH (4–6) to balance reaction rate and product stability .
    Kinetic studies : Use 1^1H NMR to track tert-butyl group disappearance (δ ~1.4 ppm) over time under varying pH/temperature .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Q. How can the benzyloxy and tert-butyl ester groups be leveraged in drug delivery systems?

  • Benzyloxy group : Acts as a protective group for hydroxyl moieties, enabling controlled release under reductive conditions (e.g., hydrogenolysis) .
  • tert-Butyl ester : Enhances solubility in lipid membranes, facilitating cellular uptake. Replace with PEG linkers (e.g., DNP-PEG6-t-butyl ester) for targeted delivery .
    Application example : Conjugation with bioactive molecules via ester hydrolysis or click chemistry for prodrug development .

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